molecular formula C12H16ClNO2 B1522122 Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride CAS No. 1193388-06-5

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride

Cat. No.: B1522122
CAS No.: 1193388-06-5
M. Wt: 241.71 g/mol
InChI Key: WNFNACHOWPXSNR-UHFFFAOYSA-N
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Description

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl. It is a derivative of benzodioxine and cyclopropylamine, and it is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclopropylmethyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction typically proceeds via nucleophilic substitution, resulting in the formation of cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base such as triethylamine.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of corresponding oxo derivatives.

  • Reduction: Reduction can result in the formation of cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanol.

  • Substitution: Substitution reactions can yield various N-substituted derivatives of the compound.

Scientific Research Applications

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.

  • Medicine: It has potential therapeutic applications, and research is ongoing to explore its use in treating various medical conditions.

  • Industry: The compound is employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, modulating biological processes and signaling pathways.

Comparison with Similar Compounds

Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Benzodioxin derivatives: These compounds share the benzodioxin core structure but differ in their substituents and functional groups.

  • Cyclopropylamine derivatives: These compounds contain the cyclopropylamine moiety but have different aromatic or heterocyclic groups attached.

Properties

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7-8,12H,1-2,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFNACHOWPXSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-06-5
Record name 1,4-Benzodioxin-6-methanamine, α-cyclopropyl-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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